molecular formula C13H16O5 B14340295 3-Hydroxybutan-2-yl 2-(acetyloxy)benzoate CAS No. 95080-55-0

3-Hydroxybutan-2-yl 2-(acetyloxy)benzoate

Cat. No.: B14340295
CAS No.: 95080-55-0
M. Wt: 252.26 g/mol
InChI Key: FAJIKPNVHOCJLG-UHFFFAOYSA-N
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Description

3-Hydroxybutan-2-yl 2-(acetyloxy)benzoate is a chemical compound known for its unique structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxybutan-2-yl 2-(acetyloxy)benzoate typically involves the esterification of salicylic acid with 3-hydroxybutan-2-ol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or ethanol to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxybutan-2-yl 2-(acetyloxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The ester group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-oxobutan-2-yl 2-(acetyloxy)benzoate.

    Reduction: Formation of 3-hydroxybutan-2-yl 2-(hydroxy)benzoate.

    Substitution: Formation of various ester derivatives depending on the nucleophile used.

Scientific Research Applications

3-Hydroxybutan-2-yl 2-(acetyloxy)benzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Explored for its potential use in drug formulations due to its structural similarity to salicylic acid derivatives.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-Hydroxybutan-2-yl 2-(acetyloxy)benzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release salicylic acid, which is known to inhibit cyclooxygenase enzymes (COX-1 and COX-2). This inhibition leads to reduced production of prostaglandins, which are mediators of inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

    Methyl salicylate: Another ester derivative of salicylic acid with similar anti-inflammatory properties.

    Ethyl salicylate: Similar structure and applications in topical analgesics.

    Aspirin (acetylsalicylic acid): A well-known derivative of salicylic acid with potent anti-inflammatory and analgesic effects.

Uniqueness

3-Hydroxybutan-2-yl 2-(acetyloxy)benzoate is unique due to its specific ester linkage and the presence of a hydroxyl group on the butan-2-yl moiety. This structural feature may impart distinct chemical and biological properties compared to other salicylic acid derivatives.

Properties

CAS No.

95080-55-0

Molecular Formula

C13H16O5

Molecular Weight

252.26 g/mol

IUPAC Name

3-hydroxybutan-2-yl 2-acetyloxybenzoate

InChI

InChI=1S/C13H16O5/c1-8(14)9(2)17-13(16)11-6-4-5-7-12(11)18-10(3)15/h4-9,14H,1-3H3

InChI Key

FAJIKPNVHOCJLG-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)OC(=O)C1=CC=CC=C1OC(=O)C)O

Origin of Product

United States

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